molecular formula C10H10BrN3 B15537507 9-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

9-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine

Cat. No.: B15537507
M. Wt: 252.11 g/mol
InChI Key: VVAOBNRWWXGGCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine (CAS 1780512-80-2) is a brominated heterocyclic compound that serves as a versatile and valuable building block in medicinal chemistry and drug discovery. As a member of the imidazo[1,2-a]pyrazine family, this scaffold is of significant interest due to its wide range of potential biological activities. The bromine atom at the 9-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies . Compounds based on the imidazo[1,2-a]pyrazine core have been investigated as inhibitors of various biological targets. Research indicates that this class of molecules shows promise in developing novel antibacterial agents, particularly as inhibitors of bacterial type IV secretion system ATPases, which are vital for the pathogenicity of certain Gram-negative bacteria . Furthermore, imidazo[1,2-a]pyrazine derivatives have been explored for their inhibitory effects on kinases and have demonstrated notable in vitro anti-cancer activities against several cancer cell lines . This reagent is intended for use in research laboratories to synthesize and optimize new chemical entities for pharmacological screening. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

9-bromo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole

InChI

InChI=1S/C10H10BrN3/c11-7-2-1-3-8-10(7)13-9-6-12-4-5-14(8)9/h1-3,12H,4-6H2

InChI Key

VVAOBNRWWXGGCK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC3=C2C=CC=C3Br)CN1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent(s) Key Properties/Applications References
6-Arylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine (8c, 8g) Aryl groups at C6 Aggregation-induced blue emission (OLEDs)
6-Methylbenzo[4,5]imidazo[1,2-a]pyrrolo[2,1-c]pyrazine Methyl at C6 Bathochromic emission shift; lower fluorescence
2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine Br at C2 Unspecified bioactivity; dihydrochloride salt
7-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine Br at C7 Intermediate in drug synthesis
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine Pyrimidine ring (vs. pyrazine) Antineoplastic activity (NCI screening)

Substituent Effects on Optical Properties

  • Electron-Withdrawing Groups (e.g., Br): Bromine at R1 (analogous to C9) increases fluorescence intensity and induces a hypsochromic (blue) shift in emission spectra compared to unsubstituted or methyl-substituted derivatives .
  • Electron-Donating Groups (e.g., –CH3, –OCH3): Methoxy or methyl groups at R2 or C6 lead to bathochromic (red) shifts and reduced fluorescence intensity due to enhanced π-conjugation and aggregation-caused quenching (ACQ) .

Q & A

Q. What synthetic strategies are commonly employed to prepare 9-Bromo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine?

The synthesis typically involves double cyclization reactions starting from halogenated precursors. For example, brominated intermediates undergo cyclocondensation with amines or other nucleophiles under basic conditions. A key method includes reacting 2-bromo-substituted pyrazines with formamide or hydrazine derivatives in refluxing solvents like DMF or THF, followed by purification via column chromatography . Reaction optimization (e.g., temperature, base strength) is critical to avoid side products like over-brominated derivatives.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

1H/13C NMR and HRMS (ESI-QTOF) are primary tools. Key NMR signals include aromatic protons in the 6.5–8.5 ppm range (for benzoimidazo-pyrazine cores) and methyl/methylene groups at 2.0–4.0 ppm. For example, in similar compounds, 1H NMR shows doublets (J = 24.5 Hz) for fluorine-substituted analogs, while bromine substituents cause distinct splitting patterns . HRMS confirms molecular weight with precision (e.g., [M+H]+ calculated vs. observed deviations < 0.001 amu) .

Q. What role does the bromine substituent play in downstream functionalization?

Bromine at the 9-position acts as a versatile leaving group , enabling cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. For instance, brominated analogs in underwent substitution with thiourea to yield thioether derivatives. The electronic effects of bromine also influence reactivity in electrophilic aromatic substitution .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) impact the yield of 9-Bromo derivatives?

Studies show that polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates. For example, yields improved from 45% (THF) to 72% (DMF) in . Elevated temperatures (80–100°C) accelerate cyclization but risk decomposition; optimal ranges are 60–80°C. Catalytic systems (e.g., CuI for Ullmann coupling) further improve regioselectivity .

Q. How do substituents on the benzoimidazo-pyrazine core affect physicochemical properties?

highlights substituent-dependent trends:

  • Electron-withdrawing groups (e.g., Cl, Br) : Increase melting points (e.g., 217°C for 8x vs. 187°C for 8aa) due to enhanced intermolecular interactions.
  • Methoxy groups : Reduce crystallinity (e.g., 8y as a yellow solid vs. 8x as white crystals) by disrupting packing .
  • Fluorine substituents : Alter NMR shifts (e.g., 113.3 ppm for JC–F coupling in 8c) and bioactivity .

Q. What contradictions exist in reported data for structurally similar compounds?

Discrepancies arise in melting points and NMR assignments for analogs with identical cores but varying substituents. For example:

  • Compound 8o (Cl substituents) melts at 217°C, while 8r (Br) shows a lower melting point despite similar molecular weight .
  • Fluorine-substituted derivatives (e.g., 8c) exhibit conflicting coupling constants (JC–F = 4.0 Hz vs. 24.5 Hz in other studies), suggesting solvent-dependent conformational effects .

Q. What methodologies are used to evaluate the biological activity of 9-Bromo derivatives?

In vitro assays (e.g., enzyme inhibition, cytotoxicity) are standard. For example:

  • Imidazo[1,2-a]pyrazines are screened against kinases or GPCRs using fluorescence polarization assays.
  • Bromine’s role in enhancing lipophilicity improves blood-brain barrier penetration in neuroactive compounds .
  • SAR studies in correlate bromine position with anticancer IC50 values (e.g., 9-Bromo analogs showed 2x potency over 5-Bromo derivatives).

Methodological Recommendations

  • Synthetic Optimization : Use DMF at 70°C with K2CO3 for cyclization to maximize yield .
  • Characterization : Combine 2D NMR (COSY, HSQC) with HRMS to resolve overlapping signals in crowded aromatic regions .
  • Biological Assays : Prioritize brominated derivatives for CNS-targeted studies due to enhanced lipophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.